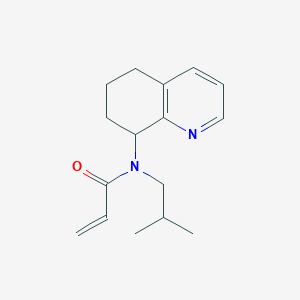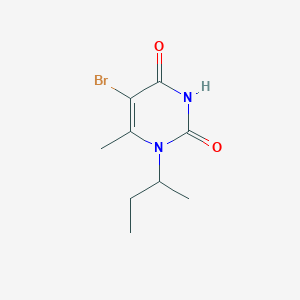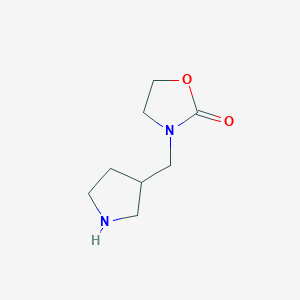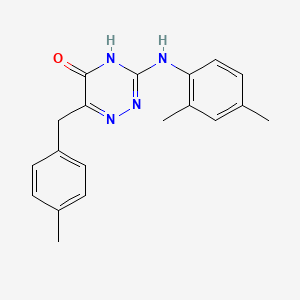
N-(2-Methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-YL)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-YL)prop-2-enamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as THQ or THQ-VPA, and it has been shown to have a variety of interesting properties that make it a valuable tool for researchers in a number of different fields.
Mechanism of Action
The mechanism of action of THQ-VPA is not well understood, but it is believed to involve the modulation of various neurotransmitters and other signaling molecules in the brain. This compound has been shown to have a variety of interesting effects on the brain, including the ability to enhance memory and cognitive function, reduce anxiety and depression, and even act as an anti-convulsant.
Biochemical and Physiological Effects:
THQ-VPA has a variety of interesting biochemical and physiological effects that make it a valuable tool for researchers in a number of different fields. This compound has been shown to have anti-inflammatory and anti-oxidant properties, as well as the ability to modulate various signaling pathways in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of THQ-VPA is that it is a relatively stable and non-toxic compound that can be easily synthesized and purified. However, one of the main limitations of this compound is that it can be difficult to work with in certain experimental settings, and it may not be suitable for all applications.
Future Directions
There are many potential future directions for research involving THQ-VPA. Some of the most promising areas of research include the development of new treatments for neurological disorders such as Alzheimer's disease and epilepsy, as well as the exploration of the compound's potential applications in the fields of oncology and immunology. Additionally, there is still much to be learned about the mechanism of action of this compound, and future research will likely focus on elucidating the specific signaling pathways and molecular targets that are affected by THQ-VPA.
Synthesis Methods
The synthesis of THQ-VPA is a complex process that involves several steps. The first step is the synthesis of the quinoline ring, which is achieved through a series of reactions involving various reagents and catalysts. The second step is the addition of the prop-2-enamide group to the quinoline ring, which is accomplished using a variety of different methods depending on the specific application of the compound.
Scientific Research Applications
THQ-VPA has been studied extensively for its potential applications in a variety of different scientific research fields. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to have a variety of interesting effects on the brain and nervous system.
properties
IUPAC Name |
N-(2-methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-4-15(19)18(11-12(2)3)14-9-5-7-13-8-6-10-17-16(13)14/h4,6,8,10,12,14H,1,5,7,9,11H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEFSQGKVOOEIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCCC2=C1N=CC=C2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-YL)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 7',8'-dihydro-5'H-spiro[azetidine-3,6'-[1,2,4]triazolo[4,3-a]pyridine]-1-carboxylate](/img/structure/B2408927.png)
![N-(4-methoxybenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2408928.png)

![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2408931.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2408934.png)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2408940.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chloro-6-fluorobenzoate](/img/structure/B2408942.png)

![2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2408945.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2408946.png)

